molecular formula C26H25IN4O3S B11560312 propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate

propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11560312
M. Wt: 600.5 g/mol
InChI Key: PSAQLMPQSVINEN-UHFFFAOYSA-N
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Description

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, sulfanyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanyl Group: This step involves the reaction of a pyridine derivative with a thiol compound.

    Amino and Cyano Group Addition: These functional groups can be introduced through nucleophilic substitution reactions.

    Final Coupling and Esterification: The final step involves coupling the intermediate with propan-2-yl ester under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Primary Amines: From reduction of the cyano groups.

    Substituted Derivatives: From halogen exchange reactions.

Scientific Research Applications

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25IN4O3S

Molecular Weight

600.5 g/mol

IUPAC Name

propan-2-yl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(2-iodophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C26H25IN4O3S/c1-13(2)33-26(32)23-21(12-35-25-18(10-28)15(4)14(3)16(5)31-25)34-24(30)19(11-29)22(23)17-8-6-7-9-20(17)27/h6-9,13,22H,12,30H2,1-5H3

InChI Key

PSAQLMPQSVINEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3I)C(=O)OC(C)C)C#N)C

Origin of Product

United States

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